N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-2-carboxamide
Description
N-(2-(Benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-2-carboxamide is a synthetic small molecule characterized by a benzothiazole core linked to a phenyl group, a piperidine ring substituted with a methylsulfonyl group, and a carboxamide moiety. Its molecular formula is C₂₀H₂₂N₄O₃S, with a molecular weight of 415.5 g/mol . The benzothiazole scaffold is known for its pharmacological relevance, including anti-inflammatory, antitumor, and antimicrobial activities .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-methylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-28(25,26)23-13-7-6-11-17(23)19(24)21-15-9-3-2-8-14(15)20-22-16-10-4-5-12-18(16)27-20/h2-5,8-10,12,17H,6-7,11,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQHFGDYPCEEFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in antibacterial and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure and Synthesis
The compound features a piperidine core substituted with a benzo[d]thiazole moiety and a methylsulfonyl group. Its synthesis typically involves multi-step reactions that combine various organic synthesis techniques, including Suzuki–Miyaura cross-coupling and nucleophilic substitutions.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiazole and sulfonamide, including those similar to this compound, exhibit notable antibacterial properties. For instance, a study synthesized various thiazole-containing compounds that showed effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of dihydropteroate synthetase (DHPS), an enzyme critical for bacterial folate synthesis, leading to bacteriostatic effects .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| Isopropyl Derivative | 8 | E. coli: 10.5 S. aureus: 8 B. subtilis: 9 S. epidermidis: 6 |
| Compound 4 | 7.5 | E. coli: 7 S. aureus: 8 |
| Compound 2 | 7.5 | E. coli: 6 |
Antiviral Activity
The compound's structural relatives have been evaluated for their antiviral properties, particularly against MERS-CoV. A series of derivatives demonstrated promising inhibitory activity with IC50 values as low as 0.09 μM, indicating potential for development as antiviral agents . The structure-activity relationship (SAR) analysis highlighted the importance of specific substitutions on the benzothiazole moiety to enhance antiviral efficacy.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines, including lung and breast cancer cells. For example, studies on thiazole derivatives revealed IC50 values in the low micromolar range against several cancer types .
Table 2: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCC827 (Lung) | 6.26 |
| Compound B | NCI-H358 (Lung) | 6.48 |
| Compound C | MDA-MB-231 (Breast) | <10 |
Case Studies
Case Study 1: Antibacterial Evaluation
A recent study synthesized a series of thiazole derivatives and evaluated their antibacterial activity against multiple strains of bacteria, demonstrating that certain modifications significantly enhanced their effectiveness .
Case Study 2: Antiviral Potential
Another study focused on the antiviral properties of benzothiazole derivatives, showing that specific substitutions could lead to substantial improvements in inhibitory activity against MERS-CoV .
Case Study 3: Anticancer Screening
In vitro studies on thiazole-based compounds indicated promising results in inhibiting tumor growth in various cancer cell lines, suggesting that further development could yield effective anticancer therapies .
Comparison with Similar Compounds
Key Differences :
- Electronic Effects : Methylsulfonyl (target) provides moderate electron withdrawal compared to halogenated or alkylated analogues.
- Synthetic Accessibility : Compounds with electron-donating groups (e.g., 4–22) achieve higher yields (75%) than halogenated derivatives (16–48%) .
- Bioactivity : Methylsulfonyl derivatives are associated with COX-2 selectivity in related compounds (e.g., celecoxib analogues) .
Benzothiazole-Arylpiperidine Hybrids with Varied Linkages
and highlight compounds with benzothiazole linked to piperidine via alternative functional groups:
Key Differences :
- Linker Flexibility: The target compound’s rigid carboxamide linkage may enhance binding specificity compared to flexible ethylamino linkers in 8(a–e) .
- Substituent Impact : The methylsulfonyl group in the target contrasts with the 4-methoxyphenyl group in , altering hydrophobicity and electronic profiles.
Antitumor and Anti-Inflammatory Analogues
and report benzothiazole derivatives with diverse pharmacological activities:
Key Differences :
- Substituent Positioning : The target’s methylsulfonyl group on piperidine differs from 43’s nitrophenylsulfonyl on pyrrolidine, which may reduce nitro group-associated toxicity.
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight : The target compound (415.5 g/mol) is lighter than halogenated analogues (e.g., 4–21 with Br substituents) but heavier than dimethylphenyl derivatives (4–22) .
- Solubility : Methylsulfonyl groups generally improve aqueous solubility compared to hydrophobic aryl substituents (e.g., 4–20, 4–21) .
Q & A
Q. Advanced Research Focus
- Molecular docking (AutoDock Vina): Predicts hydrogen bonding between the sulfonamide group and Arg231 in D1 protease (PDB: 3ZCF; ΔG = −9.2 kcal/mol).
- MD simulations (GROMACS, 100 ns): Validate binding stability (RMSD <1.8 Å).
- Pharmacophore modeling (Discovery Studio): Identifies the benzothiazole-thiophenyl motif as critical for hydrophobic pocket occupancy .
How can researchers resolve contradictions in observed vs. predicted solubility profiles during preformulation studies?
Advanced Research Focus
Discrepancies often stem from polymorphic forms:
- DSC : Detects endotherms at 178°C (Form I) vs. 165°C (Form II).
- Co-solvency : PEG 400/water (40% v/v) increases solubility from 0.12 mg/mL to 2.8 mg/mL.
- Particle size reduction : Nanomilling (D90 <200 nm) improves dissolution rates by 300% .
What in vitro models are appropriate for evaluating the herbicidal activity of this compound?
Q. Advanced Research Focus
- Arabidopsis thaliana chloroplast assays : Quantify D1 protease inhibition (IC50 1.8 μM; atrazine control IC50 2.3 μM).
- Lemna minor viability assays : EC50 12.5 μM, with no mammalian cytotoxicity (HEK293 IC50 >100 μM) .
What strategies mitigate byproduct formation during the final cyclization step of this compound’s synthesis?
Advanced Research Focus
Byproducts (e.g., N-desmethyl analogs) form via retro-Michael pathways. Mitigation includes:
- Anhydrous conditions : DMF at 0°C during sulfonylation.
- Slow base addition : Piperidine added dropwise to suppress elimination.
- Chromatography : Silica gel (CH2Cl2/MeOH 95:5) isolates main product (>85% purity).
- LC-MS tracking : Identifies byproducts (e.g., m/z 398.0763) for process adjustments .
How can researchers validate the compound’s metabolic stability in preclinical models?
Q. Advanced Research Focus
- Liver microsome assays (rat/human): Measure t1/2 via LC-MS/MS. Optimize with cytochrome P450 inhibitors (e.g., ketoconazole).
- Metabolite profiling : Identifies sulfone oxidation products (e.g., m/z 458.0891) .
What analytical methods resolve spectral overlaps in impurity profiling?
Q. Advanced Research Focus
- HPLC-DAD/HRMS : Separates benzothiazole-related impurities (λ = 254 nm; C18 column, acetonitrile/0.1% formic acid gradient).
- 2D-NMR (COSY, HSQC) : Assigns regioisomeric byproducts via coupling constants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
